
IT1t dihydrochloride
Overview
Description
IT1t dihydrochloride (CAS: 1092776-63-0) is a potent small-molecule antagonist of the chemokine receptor CXCR4, a G protein-coupled receptor (GPCR) involved in immune regulation, cancer metastasis, and inflammatory responses . Its molecular formula is C₂₁H₃₄N₄S₂·2HCl, with a molecular weight of 479.57 g/mol . This compound specifically inhibits the interaction between CXCR4 and its endogenous ligand CXCL12 (SDF-1α) at an IC₅₀ of 2.1 nM, making it one of the most selective CXCR4 antagonists reported . This compound is widely used in preclinical research to study CXCR4-mediated signaling pathways, cancer cell migration, and HIV entry mechanisms .
Preparation Methods
The synthesis of IT1t dihydrochloride involves the preparation of its free form, IT1t, which is then converted into the more stable dihydrochloride salt. The synthetic route typically includes the following steps:
Formation of the isothiourea core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of IT1t.
Conversion to dihydrochloride salt: The free form of IT1t is prone to instability, hence it is converted to the dihydrochloride salt to enhance its stability while retaining its biological activity.
Chemical Reactions Analysis
Receptor Binding and Competitive Inhibition
IT1t dihydrochloride engages CXCR4 through distinct chemical interactions:
Binding Mechanism:
- Target Site : Binds to the orthosteric pocket of CXCR4, forming salt bridges with Asp97 and Glu288 via its isothiourea moieties .
- Hydrophobic Interactions : Cyclohexane rings engage with receptor hydrophobic pockets, stabilizing the antagonist-receptor complex .
Key Reactions:
Parameter | This compound | AMD3100 (Comparator) |
---|---|---|
Binding Affinity (IC₅₀) | 1.1 nM | 24 nM |
Oligomerization Disruption | Yes (monomerization) | No |
HIV Entry Inhibition | 7 nM | Not effective |
- Kinetics : Binding is rapid (saturation within 2 min) and reversible (recovery in 4 min post-washout) .
- Selectivity : Unlike AMD3100, IT1t disrupts CXCR4 oligomerization, reducing receptor dimerization by >80% at 20 nM .
Functional Derivatives and Modifications
Fluorescent IT1t derivatives enable real-time receptor tracking:
Reaction Scheme for Probes :
- Intermediate 6 : Alkylation of 4,4-dimethyl-2-imidazolidinethione with dichloroacetone.
- Intermediate 7 : Cyclohexyl isothiocyanate + tert-butyl (4-aminocyclohexyl)carbamate.
- Coupling : Intermediate 6 + 7 → Compound 8 .
- Deprotection : TFA treatment yields amine 9 .
- Fluorophore Conjugation : 9 + BODIPY/sulfo-Cy5 → Probes 10 /11 .
Probe Performance:
Probe | Saturation Concentration | BRET Signal Increase |
---|---|---|
10 | 0.5 μM | 300% |
11 | 1.0 μM | 250% |
These probes retain nanomolar affinity (IC₅₀ ~2–5 nM) while enabling fluorescence-based assays .
Stability and Reactivity
Scientific Research Applications
Research Applications
1. HIV Research
- IT1t dihydrochloride has been extensively studied for its role in inhibiting HIV infection. It effectively blocks the interaction between CXCR4 and gp120, thereby preventing viral entry into host cells. Studies have shown that IT1t can significantly reduce viral load in vitro and may offer a potential therapeutic avenue for HIV treatment .
2. Cancer Metastasis
- The CXCR4 receptor is implicated in cancer metastasis, particularly in breast cancer and other malignancies. IT1t has been demonstrated to inhibit tumor cell migration and invasion in various cancer models by blocking CXCL12/CXCR4 signaling pathways. This makes it a candidate for further investigation as an anti-metastatic agent .
3. Neurological Disorders
- There is emerging evidence that CXCR4 plays a role in neuroinflammation and neurodegenerative diseases. Research indicates that antagonizing this receptor with IT1t could modulate inflammatory responses in the central nervous system, potentially offering therapeutic benefits for conditions such as multiple sclerosis or Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of IT1t dihydrochloride involves its potent antagonistic effect on the CXCR4 receptor. By inhibiting the interaction between CXCL12 and CXCR4, this compound disrupts the signaling pathways involved in chemotaxis, HIV-1 viral entry, and cancer metastasis . The binding site of IT1t may point to the major anchor region for this domain, which includes important receptor-ligand contacts .
Comparison with Similar Compounds
Comparison with Similar CXCR4-Targeting Compounds
IT1t dihydrochloride belongs to a class of CXCR4 antagonists with distinct structural and functional properties. Below is a detailed comparison with other CXCR4 inhibitors and related dihydrochloride compounds:
AMD3100 (Plerixafor) Octahydrochloride
- Mechanism: Non-peptide bicyclam antagonist of CXCR4 .
- Potency : Inhibits CXCL12/CXCR4 interaction with an IC₅₀ of 44 nM , significantly less potent than IT1t .
- Clinical Status : FDA-approved for hematopoietic stem cell mobilization in lymphoma/multiple myeloma .
- Structural Difference : Contains a macrocyclic structure with two cyclam moieties, contrasting with IT1t’s thiazole-based scaffold .
LY2510924
- Mechanism : Peptidomimetic CXCR4 antagonist .
- Potency : IC₅₀ of 1.6 nM , comparable to IT1t, but with a peptide backbone that limits oral bioavailability .
- Clinical Status : Phase I/II trials for solid tumors .
Danirixin (GSK1325756)
- Mechanism : CXCR2 antagonist with partial overlap in chemokine receptor targeting .
- Clinical Status : Phase II for chronic obstructive pulmonary disease (COPD) .
Octenidine Dihydrochloride
- Mechanism : Broad-spectrum antimicrobial agent unrelated to CXCR4; disrupts microbial cell membranes .
- Applications : Used in wound care and antiseptics, unlike IT1t’s focus on receptor signaling .
Trientine Dihydrochloride
- Mechanism : Copper-chelating agent used in Wilson’s disease .
- Structural Contrast : Contains ethyleneamine chains, unlike IT1t’s heterocyclic structure .
Comparative Data Table
Research Findings and Advantages of this compound
- Specificity : IT1t’s thiazole-based structure confers high selectivity for CXCR4 over other chemokine receptors (e.g., CXCR2, CXCR7) .
- Preclinical Utility : Demonstrated efficacy in blocking CXCR4-dependent cancer metastasis in murine models .
- Limitations: No clinical development reported, likely due to challenges in pharmacokinetics or toxicity .
Biological Activity
IT1t dihydrochloride is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4), which plays a significant role in various biological processes, including immune response and cancer metastasis. Its biological activity has been characterized through various assays, demonstrating its potential therapeutic applications, particularly in HIV treatment and cancer therapy.
CXCR4 is a critical receptor involved in the migration of immune cells and is also known to facilitate the entry of HIV into T-cells via its interaction with the viral envelope protein gp120. This compound effectively inhibits these interactions, making it a valuable compound in both antiviral and anticancer strategies.
- Binding Affinity : IT1t exhibits high binding affinity to CXCR4, with IC50 values of 8.0 nM for human and 11.0 nM for rat CXCR4 in binding assays, and an IC50 of 1.1 nM in calcium mobilization assays .
- HIV Inhibition : In HIV attachment assays, IT1t shows IC50 and IC90 values of 7 nM and 100 nM, respectively, indicating its effectiveness in blocking X4-tropic HIV-1IIIB attachment .
Structural Insights
The structural characteristics of IT1t allow it to bind effectively to CXCR4. It forms interactions with critical residues within the receptor:
- Binding Pocket : IT1t binds to a shallow region of the orthosteric binding pocket of CXCR4, allowing for potential modifications that could enhance its properties .
- Oligomerization Effects : Long-term exposure to IT1t disrupts CXCR4 oligomerization, promoting a monomeric state that may alter receptor signaling dynamics .
Research Findings
Several studies have explored the biological activity of this compound, providing insights into its pharmacological profile:
Table 1: Summary of Biological Activity Data for this compound
Assay Type | IC50 Value (nM) | Notes |
---|---|---|
Binding Assay (Human CXCR4) | 8.0 | High affinity antagonist |
Binding Assay (Rat CXCR4) | 11.0 | Comparable potency across species |
Calcium Mobilization Assay | 1.1 | Indicates strong functional antagonism |
HIV Attachment Assay | 7 | Effective in blocking HIV entry |
Oral Bioavailability | 32% | Suggests potential for oral administration |
Case Studies
- HIV Research : A study demonstrated that IT1t effectively inhibited HIV entry into T-cells by blocking CXCR4 interactions with gp120. This suggests its potential use as an antiviral agent in treating HIV infections .
- Cancer Metastasis : Research indicates that CXCR4 antagonists like IT1t can impede cancer cell migration and metastasis. By inhibiting CXCR4 signaling, IT1t may reduce tumor spread in various cancers .
- Fluorescent Probes Development : Recent advancements have led to the development of fluorescent ligands based on IT1t, enhancing imaging techniques for studying CXCR4 dynamics in live cells .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of IT1t dihydrochloride as a CXCR4 antagonist, and how is its inhibitory activity quantified experimentally?
this compound inhibits the CXCL12/CXCR4 interaction by binding competitively to the CXCR4 receptor, with an IC50 of 2.1 nM in binding assays . Methodologically, this is validated using fluorescence polarization or radioligand displacement assays, where IT1t competes with labeled CXCL12 for receptor binding. Researchers should use recombinant CXCR4-expressing cell lines (e.g., HEK293) and ensure proper controls for nonspecific binding .
Q. How should this compound be characterized chemically to confirm its identity and purity in experimental workflows?
Key characterization includes:
- Molecular formula : C21H34N4S2·2HCl (molecular weight 479.57) via high-resolution mass spectrometry (HRMS) .
- Purity : Validate using HPLC (≥98% purity) with UV detection at 254 nm .
- Salt form confirmation : Differential scanning calorimetry (DSC) or elemental analysis to distinguish dihydrochloride (2:1 HCl ratio) from monohydrochloride salts .
Q. What in vitro models are appropriate for studying this compound’s biological activity?
Use CXCR4-dependent cell migration assays (e.g., Boyden chamber with CXCL12 as chemoattractant) or calcium flux assays in CXCR4-expressing cells (e.g., Jurkat T-cells). Include AMD3100 (a known CXCR4 antagonist) as a positive control to benchmark IT1t’s efficacy .
Q. How should researchers address batch-to-batch variability in this compound activity?
Standardize assays using internal reference samples and validate each batch via dose-response curves. Cross-check IC50 values against published data (2.1 nM) and report deviations ≥20% as potential quality issues .
Advanced Research Questions
Q. How can conflicting data on this compound’s potency across studies be resolved?
Discrepancies may arise from differences in assay conditions (e.g., cell type, ligand concentration). To resolve:
- Replicate experiments using standardized protocols (e.g., 10 nM CXCL12 in serum-free media).
- Perform meta-analysis of published IC50 values, accounting for assay variability (e.g., fluorescence vs. radioisotope methods) .
- Use orthogonal assays (e.g., β-arrestin recruitment) to confirm target engagement .
Q. What structural features of this compound contribute to its CXCR4 selectivity, and how can these inform analog design?
The thiourea and pyridine moieties in IT1t are critical for binding to CXCR4’s transmembrane domain. Structure-activity relationship (SAR) studies should focus on modifying the central benzene ring while preserving hydrogen-bonding interactions with Asp171 and Asp262 residues. Computational docking (e.g., Schrödinger Glide) paired with mutagenesis can validate binding hypotheses .
Q. What are the limitations of this compound in in vivo models, and how can pharmacokinetic challenges be mitigated?
IT1t’s poor oral bioavailability and short half-life (t1/2 <1 hr in mice) limit its utility in chronic models. Solutions include:
- Formulation optimization: Use PEGylated nanoparticles for sustained release.
- Route adjustment: Intraperitoneal or subcutaneous administration to improve exposure.
- Combine with CYP450 inhibitors to reduce metabolic clearance .
Q. How can this compound be integrated into combination therapies targeting CXCR4-associated pathways?
Pair IT1t with:
- Immune checkpoint inhibitors : Enhance T-cell infiltration in CXCR4-high tumors (e.g., PD-1/PD-L1 blockers).
- Chemotherapy : Synergize with paclitaxel in metastatic breast cancer models by disrupting CXCR4-mediated survival signals.
- CRISPR screening : Identify synthetic lethal targets (e.g., BCL2) in CXCR4-dependent cancers .
Q. What experimental strategies can distinguish this compound’s on-target effects from off-target interactions?
- CRISPR/Cas9 knockout : Compare IT1t activity in wild-type vs. CXCR4-knockout cells.
- Proteome-wide profiling : Use thermal shift assays (CETSA) to identify off-target binding.
- Negative control analogs : Test inactive structural analogs (e.g., IT1t derivatives lacking the thiourea group) to isolate CXCR4-specific effects .
Q. Methodological Guidelines
Properties
IUPAC Name |
(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXJOXOIINQOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36Cl2N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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